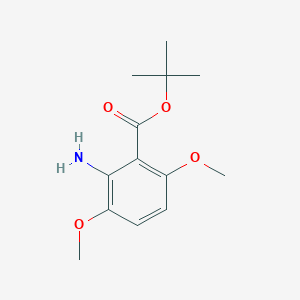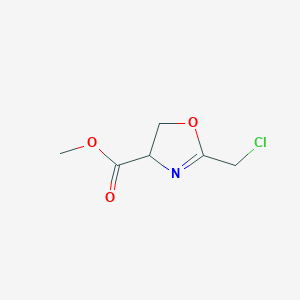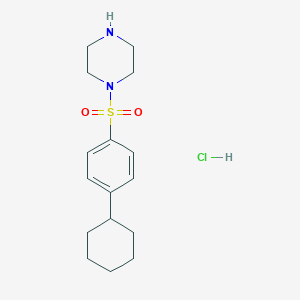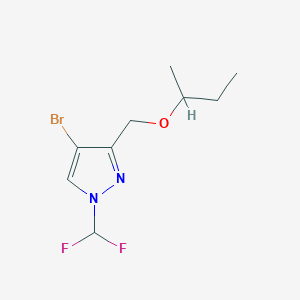
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as Methylbenzylidene-2-thioxo-1,3-thiazolidin-4-one (MBT), is a chemical compound that has gained attention due to its potential applications in scientific research. MBT is a thiazolidinone derivative that has been synthesized using various methods.
Scientific Research Applications
Protein Kinase Inhibitors and Anticancer Activity
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its analogs have been studied for their potential as protein kinase inhibitors, which can be used in treating neurological and oncological disorders. A study by Bourahla et al. (2021) synthesized a range of 1,3-thiazolidin-4-ones and tested them for activity against protein kinases such as DYR1A, CK1, CDK5/p25, and GSK3α/β. Some of these compounds exhibited promising activity as DYRK1A inhibitors and also showed potential in vitro inhibition of cell proliferation in various tumor cell lines (Bourahla et al., 2021).
Additionally, Wu et al. (2006) investigated the anticancer activity of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs, including 5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, finding them effective in inducing apoptosis in cancer cells but not in normal cells, which could be beneficial in treating refractory cancers (Wu et al., 2006).
Supramolecular Structures
The supramolecular structures of 5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one and similar compounds have been analyzed for their potential applications in various fields. Delgado et al. (2005) studied the hydrogen-bonded structures of such compounds, noting their potential for developing new materials or pharmaceutical agents (Delgado et al., 2005).
Antimicrobial Activity
Compounds like 5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one have also been researched for their antimicrobial properties. Desai et al. (2022) synthesized thiazolidinone hybrids and tested them against various bacterial and fungal strains, demonstrating significant antimicrobial activity (Desai et al., 2022).
Analgesic Activity
The analgesic properties of similar thiazolidinone derivatives have been explored. Sachdeva et al. (2013) reported on the green chemical synthesis of fluorinated thiazolidinone derivatives, including 5-(fluorinatedbenzylidene)-2-thioxo-1,3-thiazolidin-4-ones, and evaluated their analgesic activity in vivo (Sachdeva et al., 2013).
Antioxidant Properties
The antioxidant capabilities of thiazolidinone derivatives are also under investigation. Mohammed et al. (2019) studied thiazolidinone derivatives as antioxidants for local base oil, demonstrating their potential in this application (Mohammed et al., 2019).
properties
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXPMQHOSGNELK-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773320.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2773324.png)
![Lithium 5-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2773325.png)


![Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2773331.png)
![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)

![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)
![Imidazo[1,2-a]pyridin-7-amine hydrobromide](/img/structure/B2773341.png)
